An In-depth Technical Guide to the Synthesis and Properties of Ethyl 6-hydroxynicotinate
An In-depth Technical Guide to the Synthesis and Properties of Ethyl 6-hydroxynicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl 6-hydroxynicotinate, a pyridine derivative of interest in medicinal chemistry and drug development. The document details its synthesis, chemical and physical properties, and its relationship to a key biochemical pathway.
Synthesis of Ethyl 6-hydroxynicotinate
The synthesis of ethyl 6-hydroxynicotinate is typically achieved through the esterification of its precursor, 6-hydroxynicotinic acid. A plausible two-step synthesis route, starting from the formation of 6-hydroxynicotinic acid, is outlined below.
Synthesis of 6-hydroxynicotinic Acid from Nicotinic Acid
A common method for the synthesis of 6-hydroxynicotinic acid involves the enzymatic hydroxylation of nicotinic acid. This biotransformation can be carried out using various microorganisms, such as Achromobacter xylosoxydans.
Experimental Protocol:
A detailed protocol for the microbial synthesis of 6-hydroxynicotinic acid is as follows:
-
Culture Preparation: A nutrient solution is prepared and inoculated with a culture of Achromobacter xylosoxydans. The culture is grown under aerobic conditions at a controlled temperature (e.g., 30°C) and pH (e.g., 6.5).
-
Biotransformation: To the microbial culture, a solution of sodium nicotinate is added. The reaction mixture is incubated with intensive aeration and stirring.
-
Monitoring: The reaction progress is monitored by measuring parameters such as dissolved oxygen concentration. A rise in dissolved oxygen can indicate the completion of the reaction.
-
Isolation: The biomass is separated from the reaction mixture by centrifugation.
-
Purification: The supernatant is acidified with a strong acid, such as concentrated sulfuric acid, to a pH of approximately 1.5. This causes the precipitation of 6-hydroxynicotinic acid. The precipitate is then collected by filtration and dried to yield the final product.
Esterification of 6-hydroxynicotinic Acid
The final step in the synthesis of ethyl 6-hydroxynicotinate is the esterification of 6-hydroxynicotinic acid with ethanol. This reaction is typically catalyzed by a strong acid.[1]
Experimental Protocol:
A general procedure for the acid-catalyzed esterification is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 6-hydroxynicotinic acid is suspended in an excess of absolute ethanol.
-
Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, is carefully added to the mixture.
-
Reaction: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the excess ethanol is removed under reduced pressure. The residue is neutralized with a weak base, such as a saturated sodium bicarbonate solution.
-
Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent, such as ethyl acetate.
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude product can be further purified by distillation or recrystallization to yield pure ethyl 6-hydroxynicotinate.[1]
Synthesis Workflow
The overall synthesis can be visualized as a two-stage process.
Chemical and Physical Properties
Ethyl 6-hydroxynicotinate is a solid at room temperature.[1] It exhibits solubility in alcohols and ester solvents, while being nearly insoluble in water.[1] A summary of its known and predicted properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | |
| Molecular Weight | 167.16 g/mol | [2] |
| Appearance | Solid | [1] |
| Solubility | Soluble in alcohol and ester solvents; almost insoluble in water | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available |
Spectral Properties
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the three protons on the pyridine ring.
-
Ethyl Group: A triplet around 1.3 ppm (CH₃) and a quartet around 4.3 ppm (CH₂), with a coupling constant of approximately 7 Hz.
-
Pyridine Ring Protons: Three distinct signals in the aromatic region (typically 6.5-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the hydroxyl and ester groups. The proton between the nitrogen and the hydroxyl group is expected to be the most deshielded.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum should display eight distinct signals corresponding to each carbon atom in the molecule.
-
Ethyl Group: Two signals in the aliphatic region, one for the methyl carbon (around 14 ppm) and one for the methylene carbon (around 60 ppm).
-
Pyridine Ring Carbons: Five signals in the aromatic/olefinic region (typically 110-160 ppm). The carbon bearing the hydroxyl group and the carbonyl carbon of the ester will be the most downfield shifted among the ring carbons.
-
Carbonyl Carbon: A signal in the range of 165-175 ppm, characteristic of an ester carbonyl group.
Predicted IR Spectrum
The infrared spectrum will be characterized by several key absorption bands.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
N-H Stretch: If the pyridone tautomer is present, a band may appear in the 3300-3500 cm⁻¹ region.
-
C-H Stretch (aromatic): Peaks slightly above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=O Stretch (ester): A strong, sharp absorption band around 1700-1730 cm⁻¹.
-
C=C and C=N Stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretch (ester): A strong band in the 1100-1300 cm⁻¹ region.
Biochemical Pathway: Degradation of 6-Hydroxynicotinic Acid
6-Hydroxynicotinic acid, the precursor to ethyl 6-hydroxynicotinate, is an intermediate in the aerobic degradation of nicotinic acid by various bacteria. A key enzymatic step in this pathway is the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine. This reaction is catalyzed by the FAD-dependent monooxygenase, 6-hydroxynicotinate 3-monooxygenase (NicC).
Safety Information
Ethyl 6-hydroxynicotinate should be handled with care in a laboratory setting. It may cause respiratory irritation, skin irritation, and serious eye irritation. It is also harmful if swallowed.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area or a fume hood.[2]
